An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzyl alcohol
An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-(trifluoromethyl)benzyl alcohol, with the CAS number 261951-83-1 , is a fluorinated aromatic alcohol that has garnered significant interest as a versatile building block in medicinal chemistry and materials science.[1][2] The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzyl scaffold imparts unique electronic and lipophilic properties, making it a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safe handling procedures, tailored for professionals in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic characteristics of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol is fundamental for its effective application in synthesis and analysis.
| Property | Value | Source |
| CAS Number | 261951-83-1 | [1][2] |
| Molecular Formula | C₈H₆F₄O | [1] |
| Molecular Weight | 194.13 g/mol | [1] |
| Appearance | Colorless liquid (typical) | [3] |
| Boiling Point | Not explicitly available for this isomer, but related isomers have boiling points around 212.9 °C at 760 mmHg. | [4] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | |
| ¹H NMR | Spectral data for related compounds suggest characteristic aromatic and benzylic proton signals. | [5][6] |
| ¹⁹F NMR | The presence of two distinct fluorine environments (-F and -CF₃) will result in characteristic signals. | [7] |
| IR Spectroscopy | Expected to show characteristic peaks for O-H stretching (around 3300 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and aromatic C-H stretching. | [8][9] |
Synthesis and Mechanistic Insights
The synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol typically involves the reduction of the corresponding benzoic acid or benzaldehyde derivative. A common synthetic strategy is outlined below.
Synthetic Pathway
Caption: General synthetic route for the preparation of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol via reduction of the corresponding benzoic acid.
Experimental Protocol: Reduction of 3-Fluoro-2-(trifluoromethyl)benzoic acid
This protocol describes a general procedure for the reduction of a carboxylic acid to an alcohol, which can be adapted for the synthesis of the target compound.
Materials:
-
3-Fluoro-2-(trifluoromethyl)benzoic acid
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent (e.g., LiAlH₄) in anhydrous THF.
-
Addition of Starting Material: Dissolve 3-Fluoro-2-(trifluoromethyl)benzoic acid in anhydrous THF and add it dropwise to the stirred suspension of the reducing agent at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time (monitoring by TLC is recommended).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 1 M HCl.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 3-Fluoro-2-(trifluoromethyl)benzyl alcohol.
Applications in Drug Discovery and Development
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance various pharmacological properties.[10][11][12] The trifluoromethyl group, in particular, can improve metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to enhanced binding affinity and efficacy.[10][13][14]
3-Fluoro-2-(trifluoromethyl)benzyl alcohol serves as a key intermediate in the synthesis of a wide range of biologically active compounds, including:
-
Pharmaceuticals: As a precursor for novel drug candidates in areas such as oncology, neuroscience, and infectious diseases.[13][15]
-
Agrochemicals: Used in the development of advanced pesticides, herbicides, and fungicides with improved efficacy and environmental profiles.[13]
-
Materials Science: Incorporated into specialty polymers and liquid crystals to modify their thermal stability, refractive index, and other physical properties.[13]
Logical Workflow for Utilizing 3-Fluoro-2-(trifluoromethyl)benzyl alcohol in Synthesis
Caption: Common synthetic transformations of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol to generate diverse intermediates for further applications.
Safety, Handling, and Disposal
Hazard Identification:
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[3][15][16]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][15]
-
Ventilation: Use only outdoors or in a well-ventilated area.[3][16]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3][15][16]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[3][16]
-
Fire: In case of fire, use carbon dioxide (CO₂), dry chemical, or foam for extinction.[16]
First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][15][16]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[15][16]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][15][16]
Conclusion
3-Fluoro-2-(trifluoromethyl)benzyl alcohol is a valuable and versatile building block for the synthesis of complex molecules with applications in drug discovery, agrochemicals, and materials science. Its unique substitution pattern offers chemists a powerful tool for modulating the properties of target compounds. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective and responsible use in research and development.
References
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Benzenemethanol, 3-fluoro-2-(trifluoromethyl)-. PubChem. [Link]
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3-(Trifluoromethyl)benzylic alcohol. PubChem. [Link]
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Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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2-Fluoro-3-(trifluoromethyl)benzyl alcohol. NIST WebBook. [Link]
- Preparation method of m-trifluoromethyl-benzyl-alcohol.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
- The production method of benzyl alcohols.
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Supporting Information. [Link]
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3-Fluoro-2-(trifluoromethyl)benzyl alcohol, suppliers and manufacturers. R&D Chemicals. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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